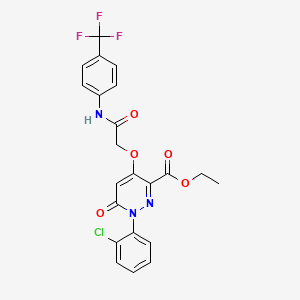![molecular formula C24H22N2S B2390043 1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 339277-98-4](/img/structure/B2390043.png)
1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a complex organic compound with the molecular formula C24H22N2S This compound belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
准备方法
The synthesis of 1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Attachment of Phenyl Rings: The phenyl rings are usually introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles replace the sulfur atom.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
作用机制
The mechanism of action of 1-methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The sulfanyl group and the imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole can be compared with other similar compounds, such as:
1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazole-5-carboxylate: This compound has a carboxylate group, which may alter its chemical reactivity and biological activity.
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: This compound contains a thiadiazole ring and an indole moiety, offering different biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-methyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-diphenylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2S/c1-18-13-15-19(16-14-18)17-27-24-25-22(20-9-5-3-6-10-20)23(26(24)2)21-11-7-4-8-12-21/h3-16H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVZJXCMZGALPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C(N2C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[4-[4-(4-Methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2389960.png)
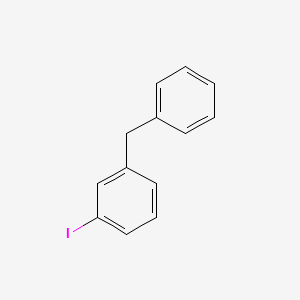
![N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2389964.png)
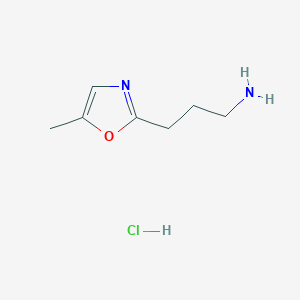
![N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2389967.png)
![2-(4-chlorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2389968.png)
![2-Phenyl-3-[(2-phenylimidazo[1,2-a]pyridin-3-yl)disulfanyl]imidazo[1,2-a]pyridine](/img/structure/B2389970.png)
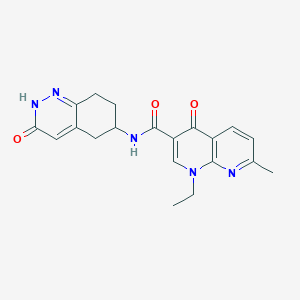
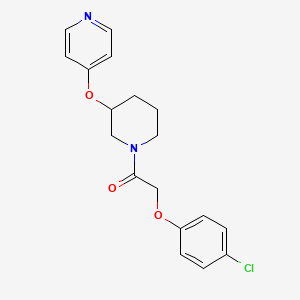
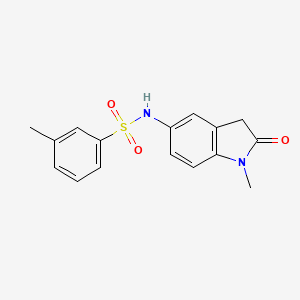
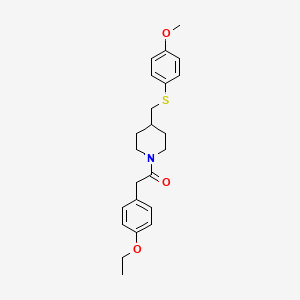
![1-(2,6-Difluorophenyl)-3-[2-(furan-3-YL)-2-hydroxyethyl]urea](/img/structure/B2389981.png)
![1-[3-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B2389982.png)
